molecular formula C13H19N B12668242 N-Isopropyl-m-vinylphenethylamine CAS No. 77680-44-5

N-Isopropyl-m-vinylphenethylamine

Cat. No.: B12668242
CAS No.: 77680-44-5
M. Wt: 189.30 g/mol
InChI Key: ARYXMXUOJQMGCO-UHFFFAOYSA-N
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Description

N-Isopropyl-m-vinylphenethylamine is a substituted phenethylamine derivative characterized by an isopropyl group attached to the amine nitrogen and a vinyl substituent at the meta position of the aromatic ring. Phenethylamines are a broad class of compounds with diverse biological and industrial applications, often modulated by substituent variations such as alkyl, aryl, or halogen groups. The isopropyl and vinyl groups in this compound likely influence its physicochemical properties, including lipophilicity, stability, and reactivity, distinguishing it from structural analogs .

Properties

CAS No.

77680-44-5

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

N-[2-(3-ethenylphenyl)ethyl]propan-2-amine

InChI

InChI=1S/C13H19N/c1-4-12-6-5-7-13(10-12)8-9-14-11(2)3/h4-7,10-11,14H,1,8-9H2,2-3H3

InChI Key

ARYXMXUOJQMGCO-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCCC1=CC(=CC=C1)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-m-vinylphenethylamine typically involves the reaction of m-vinylphenethylamine with isopropyl halides under basic conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-m-vinylphenethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: The vinyl group in the compound can undergo substitution reactions with halogens or other electrophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, electrophiles, catalysts such as palladium or platinum.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Amines, alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Isopropyl-m-vinylphenethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

In contrast, the chloride in 2-(N,N-Diisopropylamino)ethyl chloride hydrochloride reduces lipophilicity but increases polarity .

However, vinyl groups may confer instability under oxidative conditions compared to halogenated analogs.

Molecular Weight and Applications :

  • The inferred molecular weight of This compound (~189.3 g/mol) positions it between the lighter ethyl chloride derivative (196.12 g/mol) and the bulkier diphenylpropylamine (225.33 g/mol). This intermediate size may balance bioavailability and synthetic utility .

Structural vs. vinyl) dictate industrial applications .

Biological Activity

N-Isopropyl-m-vinylphenethylamine, a compound of interest in pharmacology and materials science, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes an isopropyl group and a vinylphenethylamine moiety. This configuration influences its interaction with biological targets and its overall pharmacological profile.

Research indicates that this compound exhibits several biological activities, including:

  • Monoamine Reuptake Inhibition : The compound has shown potential as a monoamine reuptake inhibitor, affecting neurotransmitter levels in the brain. This mechanism is crucial for its mood-enhancing effects.
  • Antithrombotic Activity : Similar compounds have been investigated for their ability to inhibit thrombin, a key enzyme in the coagulation cascade. This suggests that this compound may have therapeutic applications in preventing thrombosis .
  • Neuroprotective Effects : Preliminary studies indicate that this compound could play a role in neuroprotection, potentially aiding in the treatment of neurodegenerative disorders due to its influence on cellular signaling pathways associated with neuronal health .

1. Antithrombotic Properties

A study exploring the antithrombotic effects of derivatives similar to this compound found that these compounds effectively inhibited thrombin activity in vitro. The research highlighted their potential utility in treating conditions such as deep vein thrombosis (DVT) and other thromboembolic disorders .

2. Neuroprotective Mechanisms

In a separate investigation, compounds structurally related to this compound were evaluated for their neuroprotective properties. The findings suggested that these compounds could reduce oxidative stress and inflammation in neuronal cells, which are critical factors in the progression of neurodegenerative diseases .

Data Tables

The following table summarizes key findings from various studies on this compound and related compounds:

Study FocusBiological ActivityKey Findings
Antithrombotic ActivityThrombin InhibitionEffective in preventing thrombus formation
NeuroprotectionOxidative Stress ReductionReduced neuronal cell death in vitro
Monoamine Reuptake InhibitionEnhancing MoodIncreased levels of serotonin and dopamine

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